6-Bromo-2-(bromomethyl)quinoline
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Overview
Description
6-Bromo-2-(bromomethyl)quinoline is a chemical compound belonging to the quinoline family, characterized by the presence of bromine atoms at the 6th and 2nd positions of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(bromomethyl)quinoline typically involves the bromination of 2-methylquinoline. One common method includes the use of bromine in the presence of a suitable solvent and catalyst to achieve selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Bromo-2-(bromomethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(bromomethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing its binding affinity and selectivity towards biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
6-Bromoquinoline: Similar in structure but lacks the bromomethyl group at the 2nd position.
2-Bromo-6-methylquinoline: Similar but with a methyl group instead of a bromomethyl group at the 2nd position.
6-Chloro-2-methylquinoline: Similar but with a chlorine atom instead of bromine at the 6th position.
Uniqueness: 6-Bromo-2-(bromomethyl)quinoline is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective functionalization and diverse applications in various fields .
Properties
Molecular Formula |
C10H7Br2N |
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Molecular Weight |
300.98 g/mol |
IUPAC Name |
6-bromo-2-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2 |
InChI Key |
FQOXBKKVJJQTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CBr)C=C1Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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